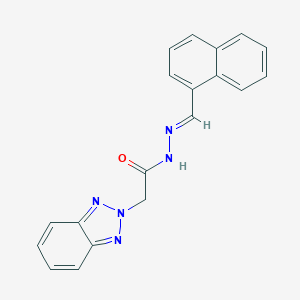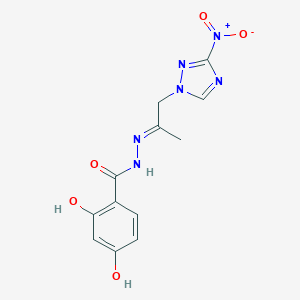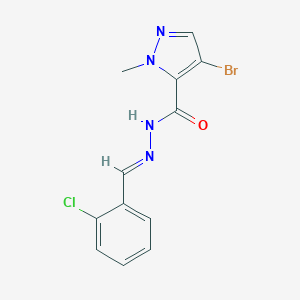
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(1-naphthylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization, due to their ability to absorb ultraviolet light. The compound’s unique structure, which includes both benzotriazole and naphthalene moieties, makes it a subject of interest in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(2H-benzotriazol-2-yl)acetohydrazide, which is then reacted with naphthaldehyde under specific conditions to form the final product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
科学的研究の応用
2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of high-performance materials that require UV protection.
作用機序
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its ability to absorb ultraviolet light, thereby preventing UV-induced degradation of materials. The compound’s benzotriazole moiety plays a crucial role in this process by absorbing UV radiation and dissipating the energy as heat. This protective mechanism is particularly valuable in applications where long-term exposure to sunlight is a concern.
類似化合物との比較
Similar Compounds
- 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
- 2-(2H-benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide stands out due to its unique combination of benzotriazole and naphthalene moieties. This structural feature enhances its UV-absorbing capabilities and broadens its range of applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2-(benzotriazol-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H15N5O/c25-19(13-24-22-17-10-3-4-11-18(17)23-24)21-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,21,25)/b20-12+ |
InChIキー |
KMFSSVLGOZCIMO-UDWIEESQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CN3N=C4C=CC=CC4=N3 |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3N=C4C=CC=CC4=N3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3N=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-iodo-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B336174.png)



![2-amino-4-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B336180.png)
![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B336181.png)
![6-Amino-3-methyl-4-(2,4,6-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B336185.png)

![N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B336187.png)


![[3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B336190.png)
![Propyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B336193.png)

